

A Comparative Guide to RGS4 Tool Compounds: CCG-203769 vs. CCG-63802

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Compound of Interest

Compound Name: CCG 203769

Cat. No.: B15607844

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used small molecule inhibitors of Regulator of G protein Signaling 4 (RGS4), CCG-203769 and CCG-63802. RGS proteins are critical negative regulators of G protein-coupled receptor (GPCR) signaling, making them attractive therapeutic targets. Understanding the distinct characteristics of these tool compounds is essential for designing robust experiments and interpreting results accurately.

At a Glance: Key Differences

Feature	CCG-203769	CCG-63802
Primary Target	RGS4	RGS4
Mechanism of Action	Covalent, irreversible	Reversible, allosteric
Potency (RGS4 IC50)	17 nM[1]	1.9 μM (TR-FRET)[2]
Selectivity	High selectivity for RGS4 over other RGS proteins.	Selective for RGS4 over several other RGS proteins.
Cell Permeability	Yes	Yes

Quantitative Performance Data

The following tables summarize the inhibitory activity and selectivity of CCG-203769 and CCG-63802 from biochemical assays.

Table 1: RGS Protein Selectivity Profile

RGS Protein	CCG-203769 IC50	CCG-63802 IC50 (Assay Type)
RGS4	17 nM	1.9 μ M (TR-FRET)[2], ~10 μ M (FCPIA)[2]
RGS19	140 nM	Potency order: RGS4 > RGS19[1]
RGS16	6 μ M	Potency order: RGS4 > RGS16[1]
RGS8	> 60 μ M	Potency order: RGS4 > RGS8[1]
RGS7	No inhibition	Potency order: RGS4 > RGS7[1]

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FCPIA: Flow Cytometry Protein Interaction Assay.

Table 2: Off-Target Activity Profile

Off-Target	CCG-203769 IC50	CCG-63802 IC50
GSK-3 β	5 μ M[1]	Not reported
GPCRs	Some activity in biochemical ligand binding assays, but not in secondary cellular (cAMP) assays.[3]	Not reported

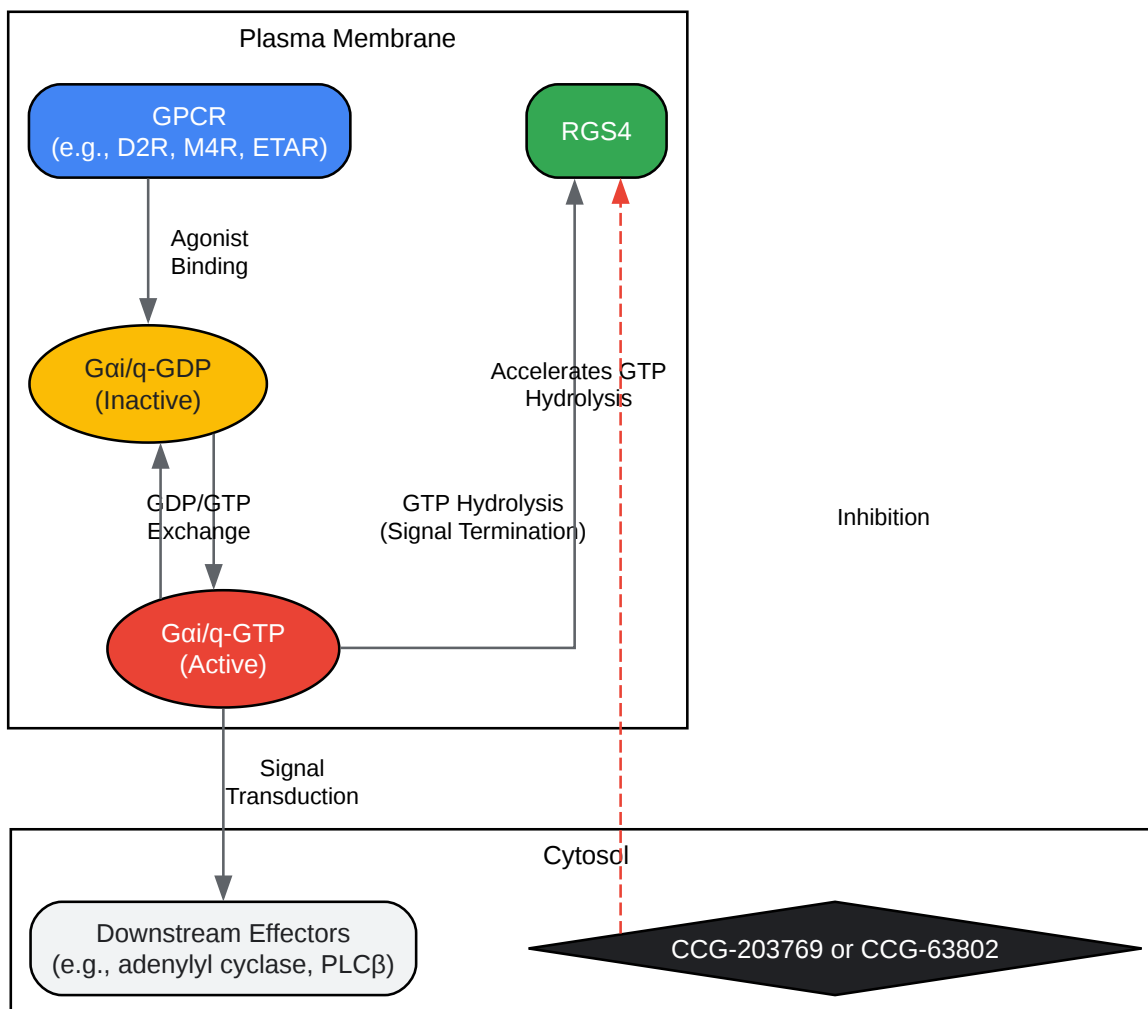
Mechanism of Action

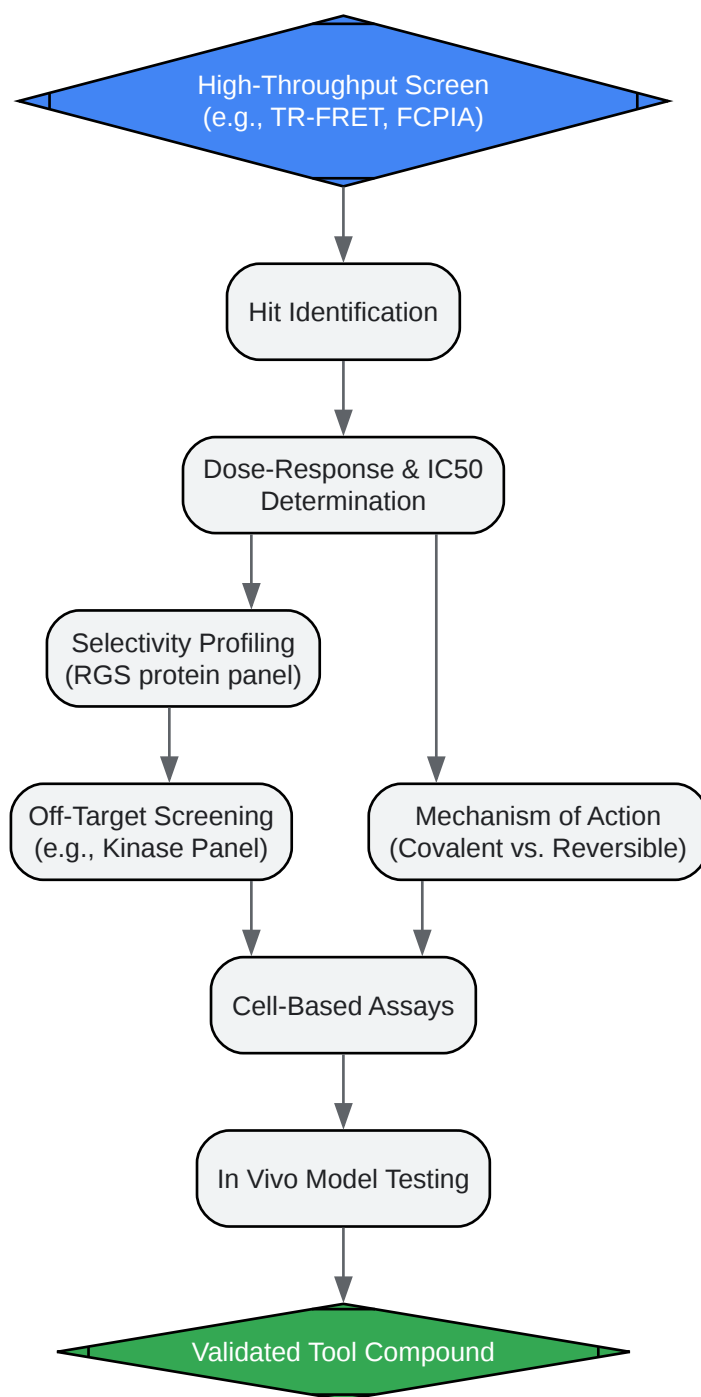
CCG-203769 is a covalent inhibitor that forms an irreversible bond with cysteine residues within the RGS4 protein.[1][3] This covalent modification leads to a sustained inhibition of RGS4's GTPase-accelerating protein (GAP) activity.

CCG-63802 acts as a reversible, allosteric inhibitor of RGS4.^[2] It binds to a site on the RGS4 protein distinct from the G α binding interface and its inhibitory effect is dependent on cysteine residues, though it does not form a permanent covalent bond.^[1] This reversibility allows for the potential washout of the compound and restoration of RGS4 function.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RGS4 signaling pathway and a general workflow for identifying RGS inhibitors.





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